molecular formula C10H20N2O3 B12275849 tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B12275849
M. Wt: 216.28 g/mol
InChI Key: DWYPGXBZFDWCPC-UHFFFAOYSA-N
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Description

tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)

InChI Key

DWYPGXBZFDWCPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)CO

Origin of Product

United States

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